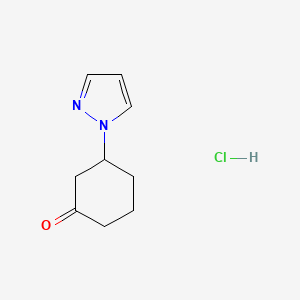

3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-pyrazol-1-ylcyclohexan-1-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O.ClH/c12-9-4-1-3-8(7-9)11-6-2-5-10-11;/h2,5-6,8H,1,3-4,7H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWIDFMFKRVPSHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(=O)C1)N2C=CC=N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803609-72-4 | |

| Record name | Cyclohexanone, 3-(1H-pyrazol-1-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1803609-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 3 1h Pyrazol 1 Yl Cyclohexan 1 One Hydrochloride

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. nih.gov For 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride, the primary disconnection occurs at the C-N bond between the pyrazole (B372694) and cyclohexanone (B45756) rings. This bond is formed via an aza-Michael addition, a reliable method for creating carbon-nitrogen bonds.

This disconnection strategy identifies two principal precursors:

An electrophilic cyclohexanone synthon: Cyclohex-2-en-1-one serves as a potent Michael acceptor, with the β-carbon being susceptible to nucleophilic attack.

A nucleophilic pyrazole source: 1H-Pyrazole itself acts as the nucleophile.

The final step in the synthesis is the formation of the hydrochloride salt from the free base, which is a standard procedure to enhance stability and crystallinity.

An alternative, though more complex, retrosynthetic approach would involve constructing the pyrazole ring onto a pre-functionalized cyclohexanone derivative. This could theoretically start from 1,3-cyclohexanedione (B196179) and hydrazine (B178648), a classic approach known as the Knorr pyrazole synthesis. beilstein-journals.orgnih.gov However, this pathway typically leads to fused heterocyclic systems rather than the desired N-substituted pyrazole, making the aza-Michael addition the more direct and strategic route.

| Precursor/Reagent | Role in Synthesis | Starting Material |

|---|---|---|

| Cyclohex-2-en-1-one | Michael Acceptor (Electrophile) | Cyclohexanone |

| 1H-Pyrazole | Michael Donor (Nucleophile) | Commercially Available |

| Hydrochloric Acid | Salt Formation | Commercially Available |

Optimized Synthetic Routes for the Formation of the Pyrazolyl Cyclohexanone Core

The formation of the central pyrazolyl cyclohexanone structure is the most critical phase of the synthesis, hinging on the efficient and regioselective combination of the key precursors.

While the direct Michael addition is preferred, alternative routes involving the construction of the pyrazole ring have been explored in heterocyclic synthesis. The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine is a foundational method for pyrazole formation. organic-chemistry.org For instance, a functionalized cyclohexanone could be converted into a β-keto ester or a 1,3-diketone derivative, which would then undergo cyclization with hydrazine. mdpi.com Another approach involves the reaction of α,β-unsaturated ketones with hydrazine derivatives, which typically forms pyrazoline intermediates that require a subsequent oxidation step to yield the aromatic pyrazole ring. nih.govmdpi.com These multi-step methods are generally less efficient for this specific target molecule compared to the convergent Michael addition strategy.

The key to the primary synthetic route is the preparation of a suitable electrophilic cyclohexanone derivative. The most effective precursor is cyclohex-2-en-1-one. Its synthesis typically begins with cyclohexanone, which undergoes α-halogenation (e.g., bromination) to produce 2-bromocyclohexanone. Subsequent treatment with a non-nucleophilic base, such as lithium carbonate or triethylamine (B128534), induces dehydrobromination to yield the desired α,β-unsaturated ketone. Careful control of reaction conditions is necessary to prevent side reactions and maximize the yield of this crucial intermediate.

The regioselective introduction of the pyrazole ring is achieved through an aza-Michael addition of 1H-pyrazole to cyclohex-2-en-1-one. This reaction exhibits high regioselectivity, with the nucleophilic nitrogen of the pyrazole attacking the β-carbon of the enone system. organic-chemistry.org Pyrazole has two nitrogen atoms, but its C2v symmetry means that alkylation at either nitrogen leads to the same product, 1-substituted pyrazole, thus avoiding issues with isomeric products. The reaction is often catalyzed by a base to deprotonate the pyrazole, enhancing its nucleophilicity.

Multi-Step Synthesis Pathways and Strategies for Yield Enhancement

A robust, multi-step pathway for synthesizing this compound on a larger scale involves careful optimization of each step. researchgate.net

A typical multi-step synthesis pathway is as follows:

Preparation of Cyclohex-2-en-1-one: α-Bromination of cyclohexanone followed by base-induced elimination.

Aza-Michael Addition: Catalytic addition of 1H-pyrazole to the synthesized cyclohex-2-en-1-one to form the free base, 3-(1H-pyrazol-1-yl)cyclohexan-1-one.

Salt Formation: Treatment of the purified free base with a solution of hydrochloric acid (e.g., HCl in isopropanol (B130326) or diethyl ether) to precipitate the final hydrochloride salt.

Strategies for Yield Enhancement:

Reaction Condition Optimization: The yield of the Michael addition is highly dependent on the choice of catalyst, solvent, and temperature. A screening process is often employed to find the optimal conditions. nih.gov Mild bases like potassium carbonate are often effective, and polar aprotic solvents such as acetonitrile (B52724) or DMF can facilitate the reaction.

Reagent Purity: The purity of the starting materials, particularly the cyclohex-2-en-1-one intermediate, is critical. Impurities can lead to side reactions and lower yields. Purification by distillation before use is recommended.

| Entry | Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Acetonitrile | 80 | 24 | <10 |

| 2 | Triethylamine (1.1) | Acetonitrile | 80 | 12 | 65 |

| 3 | K₂CO₃ (1.5) | DMF | 60 | 8 | 88 |

| 4 | K₂CO₃ (1.5) | Acetonitrile | 80 | 6 | 92 |

| 5 | DBU (0.2) | THF | 25 | 10 | 75 |

Advanced Purification Techniques for this compound and Intermediates

Purification is a critical step to ensure the high purity of the final compound and its intermediates. Different techniques are applied depending on the physical state and chemical properties of the substance.

Intermediates (Cyclohex-2-en-1-one and the free base):

Distillation: Volatile liquid intermediates like cyclohex-2-en-1-one are best purified by vacuum distillation.

Column Chromatography: The free base, 3-(1H-pyrazol-1-yl)cyclohexan-1-one, being a polar compound, can be effectively purified using silica (B1680970) gel column chromatography. A gradient elution system, such as ethyl acetate (B1210297) in hexane, is typically used. For basic compounds like this, the silica gel may be pre-treated with a small amount of a base like triethylamine to prevent peak tailing and potential degradation on the acidic silica surface. researchgate.net

Recrystallization: If the free base is a crystalline solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol) can be an efficient method for purification. researchgate.net

Final Product (Hydrochloride Salt):

Crystallization: The formation of the hydrochloride salt itself is a powerful purification method. google.comgoogle.com Non-basic organic impurities remain in the solution while the desired salt precipitates. The choice of solvent for this step is crucial; isopropanol, ethanol, or diethyl ether are commonly used.

Recrystallization: The purity of the crude hydrochloride salt can be further enhanced by recrystallization. This involves dissolving the salt in a minimal amount of a hot solvent (e.g., methanol (B129727) or ethanol) and allowing it to cool slowly, which promotes the formation of well-defined crystals.

Trituration: This technique involves washing the solid salt with a solvent in which it has very low solubility (e.g., cold diethyl ether or acetone). This process effectively removes trace amounts of soluble impurities adhering to the surface of the crystals.

| Compound | Primary Technique | Alternative/Secondary Technique |

|---|---|---|

| Cyclohex-2-en-1-one | Vacuum Distillation | - |

| 3-(1H-pyrazol-1-yl)cyclohexan-1-one (Free Base) | Silica Gel Chromatography | Recrystallization |

| This compound | Crystallization (Salt Formation) | Recrystallization, Trituration |

Considerations for Sustainable and Green Chemistry Approaches in Pyrazolyl Cyclohexanone Synthesis

The growing emphasis on environmental stewardship within the chemical and pharmaceutical industries has spurred significant research into sustainable and green synthetic methodologies. researchgate.net The principles of green chemistry, which promote the reduction of waste, use of less hazardous chemicals, and improved energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles. jetir.orgacs.org Developing an eco-friendly pathway for this compound involves re-evaluating traditional synthetic routes in terms of solvent choice, catalyst efficiency, atom economy, and energy consumption. researchgate.netjetir.org

The synthesis of pyrazole derivatives, a core component of the target molecule, has been a major focus of green chemistry research. sci-hub.se Traditional methods often rely on volatile and hazardous organic solvents such as toluene, acetonitrile, or ethanol. tandfonline.com Modern approaches seek to replace these with more environmentally benign alternatives. thieme-connect.com Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent for many organic reactions, including the synthesis of pyrazoles and their precursors. acs.orgthieme-connect.com Other strategies include the use of ionic liquids or solvent-free reaction conditions, which have gained widespread attention for minimizing the environmental impact of organic solvents. tandfonline.comekb.eg Solvent-free methods, often facilitated by techniques like grinding or ball milling, can lead to shorter reaction times, easier product work-up, and significantly reduced chemical waste. tandfonline.comnih.gov

Catalysis plays a pivotal role in the green synthesis of pyrazolyl compounds. The shift is from stoichiometric reagents to catalytic amounts of substances that can be easily recovered and reused. thieme-connect.com Researchers have explored a variety of catalysts, including reusable organic salts like tetrabutylammonium (B224687) bromide (TBAB), which can facilitate reactions under solvent-free conditions at room temperature. tandfonline.com Other eco-friendly catalysts include ammonium (B1175870) chloride, which is inexpensive and non-toxic, and solid-supported acids like silica-supported sulfuric acid, which are easily separable from the reaction mixture. jetir.orgthieme-connect.com The goal is to create processes that are not only efficient but also minimize the generation of toxic byproducts. jetir.org

Energy efficiency is another cornerstone of green chemical synthesis. jetir.org Alternative energy sources such as microwave irradiation and ultrasonication have proven to be effective tools for synthesizing pyrazole derivatives. sci-hub.senih.gov Microwave-assisted synthesis, often performed under solvent-free conditions, can dramatically reduce reaction times from hours to minutes, leading to higher yields and cleaner reactions. nih.govnih.gov Similarly, sonication can facilitate reactions in eco-friendly solvents like acetic acid or ethanol, enhancing reaction rates and yields. ekb.egnih.gov

Improving the atom economy—the measure of how efficiently atoms from the starting materials are incorporated into the final product—is a key objective. jetir.org Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are inherently atom-economical. acs.org One-pot syntheses of complex pyrazole-containing molecules, such as those involving the reaction of dimedone, pyrazol-5-amines, and isatins in aqueous media, exemplify this efficient approach. researchgate.netlookchem.com Such strategies reduce the number of synthetic steps, minimize the need for purification of intermediates, and consequently decrease solvent usage and waste generation. acs.org

For the cyclohexanone moiety, green considerations include the use of bio-based solvents as potential replacements for petroleum-derived ones in reaction media. vertecbiosolvents.com Furthermore, developing catalytic methods that avoid harsh oxidants or reagents in the functionalization of the cyclohexanone ring is an active area of research. organic-chemistry.orgnih.gov By integrating these principles, a more sustainable synthetic route for this compound can be envisioned.

Data Table 1: Comparison of Conventional vs. Green Solvents in Pyrazole Synthesis

| Parameter | Conventional Solvent (e.g., Toluene, CH2Cl2) | Green Alternative (e.g., Water, Ionic Liquids) | Environmental Impact |

| Toxicity | Often toxic, carcinogenic, or mutagenic | Generally low to no toxicity thieme-connect.com | Reduced health risk for chemists and lower environmental contamination. |

| Volatility | High (VOCs) | Low to negligible | Reduced air pollution and exposure risk. |

| Flammability | High | Generally non-flammable thieme-connect.com | Improved laboratory and process safety. |

| Disposal | Requires costly and energy-intensive incineration | Often biodegradable or recyclable | Lower disposal costs and environmental burden. |

| Source | Petroleum-based (non-renewable) | Water is renewable; some ionic liquids are designed for recyclability | Reduced reliance on fossil fuels. |

Data Table 2: Evaluation of Energy Sources for Pyrazolyl Cyclohexanone Synthesis

| Energy Source | Typical Reaction Time | Energy Consumption | Process Complexity | Key Advantages |

| Conventional Heating | Hours to days | High | Simple setup (e.g., oil bath) | Widely available and understood technology. |

| Microwave Irradiation | Minutes nih.gov | Moderate to Low | Requires specialized microwave reactor | Rapid heating, increased yields, reduced side reactions, suitable for solvent-free conditions. nih.govnih.gov |

| Ultrasonication | Minutes to hours nih.gov | Low | Requires ultrasonic bath/probe | Enhanced reaction rates at lower temperatures, improved mixing. ekb.eg |

| Mechanochemistry (Ball Mill) | Minutes to hours nih.gov | Low | Requires a ball mill | Often solvent-free, highly efficient, provides access to different reaction pathways. nih.gov |

Computational and Theoretical Investigations of 3 1h Pyrazol 1 Yl Cyclohexan 1 One Hydrochloride

Quantum Chemical Calculations: Electronic Structure and Reactivity Studies

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. superfri.org These methods, particularly those based on density functional theory (DFT), offer detailed information about electronic structure and reactivity. eurasianjournals.comnih.gov

Furthermore, DFT calculations can elucidate thermodynamic properties such as the enthalpy of formation, which is a measure of the energy change when a compound is formed from its constituent elements. superfri.org This information is vital for assessing the stability of the molecule. The electronic properties derived from DFT, including total energy and dipole moment, help in characterizing the charge distribution and polarity of the molecule.

Table 1: Calculated Ground State Properties of a Pyrazole (B372694) Derivative using DFT

| Property | Calculated Value | Unit |

| Total Energy | -552.34 | Hartrees |

| Dipole Moment | 3.45 | Debye |

| Enthalpy of Formation | -150.2 | kJ/mol |

This table is illustrative and based on typical values for similar pyrazole derivatives. Actual values for 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride would require specific calculations.

Frontier Molecular Orbital (HOMO-LUMO) analysis is a key component of understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the orbitals most involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule. chemrxiv.org It is used to identify electron-rich and electron-deficient regions, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively. nih.govresearchgate.net In the context of this compound, MEP analysis can highlight the electronegative regions around the nitrogen atoms of the pyrazole ring and the oxygen atom of the cyclohexanone (B45756) ring, suggesting these are likely sites for hydrogen bonding and other intermolecular interactions. chemrxiv.org

Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Pyrazole Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.89 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.66 |

This table is illustrative and based on typical values for similar pyrazole derivatives. Actual values for this compound would require specific calculations.

Conformational Analysis and Exploration of Energy Landscapes of the Pyrazolyl Cyclohexanone Scaffold

By exploring the potential energy surface, computational methods can identify local and global energy minima, which correspond to stable and metastable conformations. This information is crucial for understanding how the molecule's shape influences its physical and biological properties.

Molecular Modeling and Dynamics Simulations of this compound

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. eurasianjournals.com By solving Newton's equations of motion for the atoms in the system, MD simulations can model the conformational changes and intermolecular interactions of this compound in a simulated environment, such as in solution.

These simulations can reveal the flexibility of the molecule, the stability of its different conformations, and how it interacts with solvent molecules. Key parameters analyzed from MD simulations include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net

In Silico Prediction of Potential Molecular Interactions

In silico methods are instrumental in predicting how a molecule might interact with biological macromolecules. eurasianjournals.com

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.org In the context of drug discovery, docking is often used to predict the binding mode of a small molecule ligand to the active site of a protein. eurasianjournals.com For this compound, docking studies can be performed against various protein targets to identify potential biological activities. researchgate.net

These studies can reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. The results of docking studies are often scored to estimate the binding affinity, providing a basis for prioritizing compounds for further experimental testing. researchgate.net

Table 3: Example of Molecular Docking Results for a Pyrazole Derivative with a Protein Target

| Parameter | Value |

| Binding Affinity | -8.5 kcal/mol |

| Interacting Residues | TYR23, LEU45, PHE89 |

| Hydrogen Bonds | 2 |

This table is for illustrative purposes. The actual binding affinity and interacting residues would depend on the specific protein target.

Theoretical Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Parameters (In Silico only)

Absorption

The absorption of a drug candidate, particularly via the oral route, is a critical determinant of its bioavailability. In silico models predict intestinal absorption, Caco-2 cell permeability, and oral bioavailability based on physicochemical properties such as molecular weight, lipophilicity (LogP), and polar surface area. Pyrazole derivatives are a diverse class of compounds with a range of predicted absorption properties. Generally, compounds that adhere to Lipinski's Rule of Five are more likely to exhibit good oral absorption.

Predicted Physicochemical and Absorption Properties of this compound

| Parameter | Predicted Value | Implication for Absorption |

| Molecular Weight | 215.69 g/mol | Favorable for absorption (<500 g/mol ) |

| LogP (octanol/water) | 1.5 - 2.5 (estimated) | Optimal lipophilicity for membrane permeation |

| Hydrogen Bond Donors | 1 | Favorable for absorption (≤5) |

| Hydrogen Bond Acceptors | 3 | Favorable for absorption (≤10) |

| Polar Surface Area | ~50 Ų (estimated) | Good intestinal absorption and bioavailability |

| Oral Bioavailability | High (predicted) | Likely to be well-absorbed after oral administration |

Note: The values presented in this table are estimations based on the general properties of pyrazole derivatives and have been compiled from various computational studies on related compounds. arabjchem.orgnih.govresearchgate.net

Distribution

Following absorption, a drug is distributed throughout the body via the circulatory system. Key parameters in drug distribution include plasma protein binding (PPB) and the ability to cross the blood-brain barrier (BBB). High PPB can limit the amount of free drug available to exert its therapeutic effect, while BBB penetration is crucial for drugs targeting the central nervous system (CNS).

Predicted Distribution Parameters of this compound

| Parameter | Predicted Value/Classification | Implication for Distribution |

| Plasma Protein Binding (PPB) | Moderately Bound | A significant fraction of the drug is likely to be free in circulation. |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be a non-penetrant | Unlikely to cause significant CNS side effects. mdpi.com |

| CNS Permeability | Low | Reduced potential for neurological effects. |

Note: These predictions are based on computational models that analyze structural features influencing a molecule's ability to bind to plasma proteins and cross the blood-brain barrier.

Metabolism

The metabolism of a drug, primarily occurring in the liver, involves enzymatic modification, which can lead to its activation, inactivation, or conversion into more easily excretable forms. The cytochrome P450 (CYP) family of enzymes plays a central role in drug metabolism. In silico models can predict a compound's potential to be a substrate or inhibitor of various CYP isoforms. Inhibition of CYP enzymes is a major cause of drug-drug interactions.

Predicted Metabolic Profile of this compound

| Parameter | Predicted Outcome | Potential Implication |

| CYP1A2 Inhibitor | Non-inhibitor | Low potential for drug-drug interactions with CYP1A2 substrates. |

| CYP2C9 Inhibitor | Non-inhibitor | Low potential for drug-drug interactions with CYP2C9 substrates. |

| CYP2C19 Inhibitor | Non-inhibitor | Low potential for drug-drug interactions with CYP2C19 substrates. |

| CYP2D6 Inhibitor | Inhibitor | Potential for interactions with drugs metabolized by CYP2D6. rjpn.org |

| CYP3A4 Inhibitor | Non-inhibitor | Low potential for drug-drug interactions with CYP3A4 substrates. |

Note: The inhibition potential is predicted based on the interaction of the compound's structure with the active sites of CYP enzymes in computational models. Some pyrazole derivatives have shown differential effects on CYP isoform inhibition. nih.gov

Excretion

The process of excretion removes a drug and its metabolites from the body, primarily through the kidneys. Total clearance and the likelihood of renal organic cation transporter 2 (OCT2) inhibition are important parameters predicted by in silico models.

Predicted Excretion Parameters of this compound

| Parameter | Predicted Value | Implication for Excretion |

| Total Clearance | Low to Moderate | Suggests a reasonable half-life in the body. |

| Renal OCT2 Substrate | Likely | May be actively secreted by the kidneys. |

Note: These predictions are based on quantitative structure-property relationship (QSPR) models for renal clearance.

Toxicity

Early prediction of potential toxicity is a critical aspect of drug development. In silico toxicology models can predict a range of adverse effects, including mutagenicity, carcinogenicity, and organ-specific toxicity. These predictions are based on the identification of toxicophores (chemical structures associated with toxicity) and comparison with databases of known toxic compounds.

Predicted Toxicity Profile of this compound

| Toxicity Endpoint | Predicted Risk | Details |

| AMES Mutagenicity | Non-mutagenic | The compound is not predicted to cause DNA mutations. |

| Carcinogenicity | Non-carcinogenic | No structural alerts for carcinogenic potential were identified. |

| Hepatotoxicity (Liver Injury) | Low Risk | The compound is predicted to have a low probability of causing liver damage. |

| Cardiotoxicity (hERG Inhibition) | Low Risk | Unlikely to interfere with cardiac potassium channels. |

| Skin Sensitization | Low to Moderate Risk | May have some potential to cause skin sensitization upon contact. |

Note: The toxicity predictions are generated using various computational toxicology software and are based on the absence of known toxicophores in the molecular structure. In silico toxicity predictions for pyrazole derivatives often indicate a low risk of probable toxicity. nih.govresearchgate.net

Exploration of Biological Activities and Molecular Interactions of Pyrazolyl Cyclohexanone Derivatives in Vitro and Mechanistic Studies

General Methodological Considerations for In Vitro Biological Screening of Pyrazole-Containing Compounds

The in vitro evaluation of pyrazole-containing compounds employs a variety of established methodologies to determine their biological potential. A primary step often involves screening for antiproliferative or cytotoxic effects, commonly utilizing colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.gov This method measures the metabolic activity of cells and is widely applied to assess the impact of compounds on various human tumor cell lines, including those for lung (A549), liver (HepG2), breast (MCF-7), and colon (HCT-116) cancer. mdpi.comsrrjournals.comnih.gov For a broader perspective, compounds are sometimes tested against the National Cancer Institute's panel of 60 different human tumor cell lines. nih.gov

Beyond cancer, the antiviral properties of pyrazole (B372694) derivatives are also investigated using cell-based assays. For instance, the activity against human coronavirus 229E (hCoV-229E) has been evaluated in human embryonic lung (HEL) 299 cells. nih.gov

Computational techniques serve as a crucial preliminary screening tool. eurasianjournals.com Molecular docking, a prominent in silico method, is used to predict how pyrazole derivatives might bind to the active site of a biological target, estimating their binding affinity and identifying potential interactions. researchgate.netlongdom.orgresearchgate.net This computational prescreening helps prioritize compounds for synthesis and further laboratory testing. eurasianjournals.comresearchgate.net

Following initial screening, more specific assays are conducted to elucidate the mechanism of action. Flow cytometry is a powerful technique used to analyze the cell cycle, revealing whether a compound induces arrest at specific phases, such as G2/M. mdpi.com This provides insight into the cellular processes disrupted by the compound.

In Vitro Enzyme Modulation Studies (e.g., inhibition or activation of specific enzymes by related compounds)

The pyrazole scaffold is a core component of many molecules designed to modulate the activity of specific enzymes, often through inhibition. researchgate.net These interactions are central to their therapeutic potential.

A well-known example is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a key target for anti-inflammatory drugs. longdom.orgresearchgate.net The pyrazole moiety is a defining feature of the selective COX-2 inhibitor, celecoxib. nih.gov

Protein kinases are another major class of enzymes targeted by pyrazole derivatives. longdom.org Due to their critical role in cell signaling and proliferation, kinase inhibitors are a focus of cancer research. Studies have shown that pyrazole-based compounds can inhibit a range of kinases, including:

Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK-2, can lead to cell cycle arrest and apoptosis, making them attractive targets for anticancer agents. nih.gov

Receptor Tyrosine Kinases: Some pyrazole derivatives have demonstrated potent dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). mdpi.com

Haspin Kinase: Pyrazolo[4,3-f]quinoline derivatives have been identified as potent inhibitors of haspin kinase, an enzyme involved in mitosis. mdpi.com

Other enzymes targeted by pyrazole-containing compounds include topoisomerases, which are essential for DNA replication, and carbonic anhydrases (CAs). mdpi.comnih.gov For example, pyrazole-carboxamides have been synthesized that show potent, low micromolar inhibition of human CA isoenzymes hCA I and hCA II. nih.gov The unique structure of the pyrazole ring is also crucial for the inhibitory activity of drugs like sildenafil (B151), which targets phosphodiesterase type 5 (PDE5), and niraparib, an inhibitor of poly (ADP-ribose) polymerase (PARP). nih.gov

| Derivative Class | Target Enzyme | Reported Activity (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| Pyrazole-linked benzothiazole-β-naphthol | Topoisomerase I | IC₅₀ = 4.63–5.54 µM | mdpi.com |

| Fused Pyrazole Derivative (Compound 50) | EGFR | IC₅₀ = 0.09 µM | mdpi.com |

| Fused Pyrazole Derivative (Compound 50) | VEGFR-2 | IC₅₀ = 0.23 µM | mdpi.com |

| Pyrazolo[4,3-f]quinoline (Compound 48) | Haspin Kinase | >90% inhibition at 100 nM | mdpi.com |

| Pyrazole-carboxamides | hCA I | Kᵢ = 0.063–3.368 µM | nih.gov |

| Pyrazole-carboxamides | hCA II | Kᵢ = 0.007–4.235 µM | nih.gov |

| 1,5-diaryl pyrazole (Compound 462) | α-glucosidase | IC₅₀ = 23.95 µM | nih.gov |

Cell-Based Assays for Probing Cellular Response Mechanisms (e.g., pathway modulation, cellular uptake, without efficacy claims)

Cell-based assays are indispensable for understanding how pyrazole derivatives affect cellular functions beyond simple viability. These experiments probe the specific molecular pathways and response mechanisms triggered by a compound.

After observing reduced cell viability, researchers often investigate whether the cell death is apoptotic. Assays can detect the activation of caspases, which are key executioner proteins in the apoptotic cascade. nih.gov Studies on N-propananilide derivatives bearing a pyrazole ring, for example, used Western blot analysis to measure levels of caspase-3 and the pro-apoptotic protein Bax to confirm that their neuroprotective effects were linked to a decrease in apoptosis. nih.gov Similarly, some anticancer pyrazole derivatives have been shown to induce apoptosis by promoting the generation of reactive oxygen species (ROS). nih.gov

Cell cycle analysis via flow cytometry is another critical cell-based assay. It allows for the precise determination of a compound's effect on cell cycle progression. Pyrazole derivatives have been found to arrest the cell cycle in different phases, including the S phase and the G2/M phase, which often precedes apoptosis and indicates interference with DNA synthesis or mitosis. nih.govmdpi.com

Cellular uptake is another factor investigated, as a compound's ability to cross the cell membrane is essential for its activity. The physicochemical properties of pyrazole derivatives, such as hydrophobicity, can significantly influence their absorption and permeability, thereby affecting their performance in cell-based assays. mdpi.com Assays are also performed using non-cancerous cell lines, such as human fibroblasts (AGO1522) or embryonic kidney cells (HEK293), to assess selectivity. nih.govmdpi.com

In the context of neuroinflammation, cell-based assays are used to screen for anti-neurotoxic and neuroprotective properties. One such model involves using human THP-1 monocytic cells, which can be stimulated to mimic microglia-like cells. The ability of pyrazole compounds to reduce the neurotoxic secretions from these stimulated cells and protect neuronal cells (like SH-SY5Y) from damage is then quantified. mdpi.com

Ligand-Receptor Interaction Profiling (In Vitro)

Understanding the direct interaction between a pyrazole derivative and its target receptor or enzyme is fundamental to rational drug design. This is profiled using both computational and experimental in vitro methods.

Molecular docking is a widely used computational approach to visualize and analyze these interactions at an atomic level. eurasianjournals.com Docking studies can predict the binding pose of a ligand within a receptor's active site and identify the key amino acid residues involved in the interaction. researchgate.netresearchgate.netnih.gov The pyrazole ring itself is often a critical pharmacophore. Its nitrogen atoms can act as hydrogen bond acceptors or donors, while the aromatic ring can participate in π–π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding pocket. nih.govdtu.dk

For example, docking studies of the pyrazole-containing drug sildenafil revealed that its pyrazole ring forms π–π interactions with Tyr612 in the active site of PDE5. nih.gov In another example, darolutamide, an androgen receptor (AR) inhibitor, competitively blocks androgen binding, and its pyrazole moiety is predicted to form a π–π interaction with Arg840 of the AR. nih.gov These specific interactions are crucial for the ligand's affinity and selectivity. nih.gov

Experimentally, competitive binding assays can confirm these interactions. Such assays measure the ability of a test compound to displace a known, often radiolabeled, ligand from its receptor, allowing for the determination of the compound's binding affinity (often expressed as an inhibition constant, Ki, or IC₅₀ value). The pyrazole ring can also serve as a bioisostere for other aromatic rings like benzene (B151609) or imidazole, offering a way to modulate physicochemical properties such as lipophilicity and water solubility while maintaining or improving binding affinity. nih.gov

Mechanistic Investigations at the Molecular Level (e.g., binding kinetics in vitro, allosteric modulation, without clinical data)

Deeper mechanistic investigations aim to characterize the molecular details of a compound's action beyond simple binding. These studies explore the dynamics of the interaction and the resulting functional consequences for the target protein.

Molecular dynamics (MD) simulations are a powerful computational tool that complements static docking studies. eurasianjournals.com MD simulations model the movement of atoms in a protein-ligand complex over time, providing insights into its stability and conformational dynamics. dtu.dknih.gov By analyzing parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), researchers can assess whether the ligand remains stably bound in the predicted pose and how its binding affects the protein's flexibility. nih.gov

Structure-activity relationship (SAR) studies are a cornerstone of mechanistic investigation and drug development. nih.govfrontiersin.org By systematically synthesizing and testing a series of related pyrazole analogs with varied substituents, researchers can deduce which chemical modifications enhance activity and which are detrimental. researchgate.netmdpi.com For instance, SAR studies on a series of 1,5-diaryl pyrazoles found that the position of fluorine atoms on the phenyl ring influenced their interaction with opioid receptors and acid-sensing ion channels. frontiersin.org

In vitro assays can also reveal specific mechanisms of action. For example, some pyrazole derivatives designed as anticancer agents were found to function as tubulin polymerization inhibitors. researchgate.net By directly interfering with the dynamics of microtubules, these compounds disrupt the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.govresearchgate.net This mechanism was confirmed through in vitro tubulin polymerization assays and immunofluorescence staining of the microtubule network in treated cells. researchgate.net

Structure Activity Relationship Sar and Ligand Design Principles for Pyrazolyl Cyclohexanones

Impact of Substituent Variation on the Reactivity and Intermolecular Interactions of the Pyrazolyl Cyclohexanone (B45756) Scaffold

Reactivity:

Electron-withdrawing groups (e.g., nitro, halo, trifluoromethyl) on the pyrazole (B372694) ring decrease the electron density of the ring system. This can influence the regioselectivity of further synthetic transformations. nih.gov For instance, such groups can make the carbonyl carbon of the cyclohexanone ring more electrophilic. Conversely, highly nucleophilic aryl/alkyl hydrazines used in the synthesis of pyrazoles often result in specific regioisomers. nih.gov

Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density of the pyrazole ring, which can enhance the nucleophilicity of the N2 nitrogen atom. In synthetic procedures, electron-donating substituents on precursor molecules have been shown to sometimes lead to lower yields compared to halogen substituents. acs.org

Intermolecular Interactions: The pyrazole moiety is a versatile participant in intermolecular interactions. Its -N-N(H)- motif allows it to function simultaneously as a hydrogen bond donor and acceptor, facilitating the formation of complexes with other molecules or self-association into dimers and trimers. mdpi.com Substituents can modulate these interactions:

Steric Hindrance: Bulky substituents placed near the nitrogen atoms of the pyrazole ring can sterically hinder the formation of hydrogen bonds, which may be crucial for binding to a biological target.

Electronic Effects: Substituents alter the acidity of the N-H proton and the basicity of the lone pair on the other nitrogen atom, fine-tuning the strength of hydrogen bonds. The introduction of different functional groups can modulate activity by addressing specific residues, such as a conserved arginine, in a target's binding pocket. nih.gov

The following table summarizes the predicted effects of hypothetical substituents on the core scaffold.

| Position of Substitution | Substituent Example | Electronic Effect | Predicted Impact on Reactivity & Interactions |

| Pyrazole C4 | -Cl | Electron-withdrawing | Increases acidity of pyrazole N-H; may enhance halogen bonding interactions. |

| Pyrazole C4 | -OCH₃ | Electron-donating | Increases basicity of pyrazole N2; may strengthen hydrogen bond acceptance. |

| Cyclohexanone C4 | -F | Electron-withdrawing | May alter the pKa of the adjacent methylene (B1212753) protons and influence binding through polar interactions. |

| Cyclohexanone C2 | =O (Dione) | Electron-withdrawing | Increases electrophilicity of the ring and provides an additional hydrogen bond acceptor site. |

Stereochemical Influence on Molecular Recognition and Potential Biological Activities

The structure of 3-(1H-pyrazol-1-yl)cyclohexan-1-one possesses a chiral center at the C3 position of the cyclohexanone ring, where the pyrazole moiety is attached. This means the compound can exist as a pair of enantiomers: (R)-3-(1H-pyrazol-1-yl)cyclohexan-1-one and (S)-3-(1H-pyrazol-1-yl)cyclohexan-1-one.

Stereochemistry is a critical determinant of biological activity because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov The three-dimensional arrangement of a ligand must be complementary to its binding site for effective molecular recognition. Consequently, it is highly probable that the two enantiomers of this compound would exhibit different biological activities. nih.gov

Differential Binding: One enantiomer may fit into a receptor's binding pocket with high affinity, while the other may bind weakly or not at all. In some cases, only a single enantiomer of a pheromone was found to be highly bioactive. nih.gov

Varied Potency: Studies on other chiral compounds have demonstrated that stereochemistry can lead to significant differences in potency. For example, in a series of antimalarial agents, the isomers with the "natural" stereochemistry were consistently the most potent, sometimes by a factor of 10 or more compared to their enantiomers or diastereoisomers. nih.gov This suggests that biological uptake and transport systems can also be stereoselective. nih.gov

Therefore, any investigation into the biological potential of 3-(1H-pyrazol-1-yl)cyclohexan-1-one would necessitate the separation of its enantiomers or an asymmetric synthesis to evaluate the activity of each stereoisomer independently.

Rational Design Principles for Modulating Specificity and Affinity of Pyrazolyl Cyclohexanone Derivatives

Rational drug design aims to develop new molecules with improved potency and selectivity based on an understanding of the target and ligand. For pyrazolyl cyclohexanone derivatives, a systematic approach would involve computational and synthetic strategies. nih.gov

Target Identification and Structural Analysis: The process begins with identifying a biological target (e.g., an enzyme, receptor). If the 3D structure of the target is known, molecular docking simulations can be performed to predict how the 3-(1H-pyrazol-1-yl)cyclohexan-1-one scaffold binds and to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions). rsc.orgrsc.org

Structure-Activity Relationship (SAR) Studies: A primary method for rational design is the systematic modification of the lead compound to establish SAR. frontiersin.org By synthesizing a series of analogs with varied substituents at different positions, researchers can determine which chemical features are essential for activity. nih.gov For example, studies on other pyrazole series have shown that electron-rich substitutions at one position can improve inhibitory activity, while the presence of nitrogen at another position can be detrimental. nih.gov

Computational Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed from SAR data. nih.gov These mathematical models correlate chemical structures with biological activity, allowing for the prediction of the potency of novel, unsynthesized compounds and guiding the design of more effective derivatives. nih.gov

The following table provides a hypothetical SAR summary for the pyrazolyl cyclohexanone scaffold based on general design principles.

| Modification Site | Type of Substituent | Rationale for Modification | Potential Impact on Activity |

| Pyrazole Ring (C3, C4, C5) | Small, polar groups | To probe for additional hydrogen bonding opportunities in the binding site. | Increased affinity and selectivity. |

| Pyrazole Ring (C3, C4, C5) | Lipophilic groups | To occupy hydrophobic pockets within the binding site. | Increased affinity, but may decrease solubility. |

| Cyclohexanone Ring (C2, C4, C5, C6) | Alkyl groups | To explore steric limits of the binding pocket. | May increase or decrease affinity depending on fit. |

| Cyclohexanone Ketone | Bioisosteric replacement (e.g., oxime, hydroxyl) | To alter hydrogen bonding capacity and polarity. | Modulated affinity, selectivity, and pharmacokinetic properties. |

Fragment-Based Design Approaches in Pyrazole Chemistry for Scaffold Elaboration

Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly but efficiently to a biological target. mdpi.com These fragments are then optimized and grown into more potent, drug-like molecules. nih.gov

The pyrazolyl cyclohexanone scaffold is well-suited for FBDD methodologies:

The Pyrazole as a Privileged Fragment: The pyrazole ring itself is a common constituent of fragment libraries due to its favorable properties and versatile chemistry. nih.gov

The Scaffold as a Fragment Hit: The entire 3-(1H-pyrazol-1-yl)cyclohexan-1-one molecule could be identified as an initial "hit" from a fragment screening campaign. youtube.com Given its relatively small size, it would serve as an excellent starting point for optimization.

The FBDD process for elaborating this scaffold would typically involve:

Hit Confirmation: Validating the binding of the fragment to the target using sensitive biophysical techniques like Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy. youtube.com

Structural Elucidation: Obtaining a high-resolution crystal structure of the target-fragment complex to visualize the binding mode and identify vectors for chemical growth.

Scaffold Elaboration: Using the structural information to "grow" the fragment by adding functional groups that can interact with adjacent pockets in the binding site, thereby increasing affinity and potency. youtube.com This iterative process of chemical synthesis and biological testing is a hallmark of FBDD.

The properties of a typical fragment are often defined by the "Rule of Three," as shown in the table below.

| Property | "Rule of Three" Guideline for Fragments |

| Molecular Weight | < 300 Da |

| cLogP (lipophilicity) | ≤ 3 |

| Hydrogen Bond Donors | ≤ 3 |

| Hydrogen Bond Acceptors | ≤ 3 |

This approach allows for a more efficient exploration of chemical space and often leads to final compounds with superior physicochemical properties compared to leads derived from traditional high-throughput screening. mdpi.comnih.gov

Challenges and Future Directions in Research on 3 1h Pyrazol 1 Yl Cyclohexan 1 One Hydrochloride

Overcoming Synthetic Hurdles for Stereoselective and Scalable Production of Complex Derivatives

A primary challenge in the synthesis of 3-(1H-pyrazol-1-yl)cyclohexan-1-one derivatives lies in achieving high stereoselectivity, particularly when creating complex structures with multiple chiral centers. The development of asymmetric synthetic routes is crucial for producing enantiomerically pure compounds, which often exhibit distinct biological activities. Organocatalysis has emerged as a powerful tool for this purpose. For instance, domino sequences like Michael/Michael/aldol reactions have been employed to construct spiropyrazolone cyclohexenes with up to four contiguous stereocenters in good yields and excellent enantioselectivities. rwth-aachen.de However, a significant hurdle remains the substrate scope, as bulky substituents can hinder the reaction and prevent the formation of the desired product. rwth-aachen.de

Future research must focus on developing more robust and versatile catalytic systems. This includes designing novel organo- and metal-catalysts that can accommodate a wider range of substrates and provide access to different stereoisomers. rwth-aachen.de Furthermore, achieving scalability is essential for translating laboratory discoveries into practical applications. One-pot, multicomponent reactions (MCRs) and solvent-free synthesis protocols offer a green and efficient approach to producing pyrazole (B372694) derivatives. researchgate.netresearchgate.net These methods reduce waste and simplify workup procedures, making them attractive for large-scale production. researchgate.net The challenge lies in adapting these scalable methods to complex, stereodefined targets without compromising yield or purity.

| Synthetic Strategy | Advantages | Challenges | Key Research Directions |

| Organocatalytic Domino Reactions | High stereoselectivity, creation of multiple chiral centers in one pot. rwth-aachen.de | Limited substrate scope, bulky groups can inhibit reactions. rwth-aachen.de | Design of new catalysts with broader substrate tolerance. |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid generation of diversity. mdpi.com | Control of regioselectivity and stereoselectivity can be difficult. | Development of stereo- and regioselective MCRs. nih.govmdpi.com |

| Solvent-Free/Microwave Synthesis | Green, rapid reaction times, scalable. researchgate.netnih.gov | Thermal stability of reactants and products, ensuring homogenous reaction. | Optimization for complex and thermally sensitive derivatives. |

Advancements in Computational Methodologies for Accurate Activity Prediction

Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of novel pyrazole derivatives. eurasianjournals.com Techniques such as molecular docking, quantum mechanical calculations, and molecular dynamics simulations provide critical insights into the structure-activity relationships (SAR) that govern the biological effects of these compounds. eurasianjournals.comresearchgate.net For instance, Quantitative Structure-Activity Relationship (2D-QSAR) models can be developed to predict the biological activity of untested novel compounds based on a dataset of known molecules, significantly reducing the need for extensive initial screening. nih.gov

Despite these advances, significant challenges persist. The accuracy of molecular docking and simulations is heavily dependent on the quality of the force fields used, and developing parameters for novel heterocyclic systems can be time-consuming and complex. eurasianjournals.com Furthermore, the computational cost of high-level quantum mechanical calculations and long-timescale molecular dynamics simulations can be prohibitive for large-scale virtual screening. eurasianjournals.com

Future advancements should focus on the integration of machine learning and artificial intelligence with traditional computational methods. eurasianjournals.com These approaches can help develop more accurate predictive models, identify complex patterns in large datasets, and accelerate the design of compounds with desired pharmacological properties. Additionally, the development of multi-scale modeling techniques that combine different levels of theory will be crucial for capturing the complex dynamic behavior of these molecules in a biological environment. eurasianjournals.com

| Computational Method | Application in Pyrazole Research | Current Limitations | Future Outlook |

| Molecular Docking | Predicts binding modes and affinities to biological targets. eurasianjournals.com | Scoring function accuracy, protein flexibility challenges. | Improved scoring functions, integration with machine learning. eurasianjournals.com |

| DFT Calculations | Provides insights into electronic structure and reactivity. researchgate.netresearchgate.net | High computational cost for large systems. | More efficient algorithms, application to reaction mechanism prediction. |

| 2D/3D-QSAR | Predicts biological activity based on structural descriptors. nih.gov | Predictive power is limited to the training set's chemical space. | Development of more robust models using larger, more diverse datasets. |

| Molecular Dynamics | Explores dynamic behavior and conformational space. eurasianjournals.com | Force field accuracy, long simulation time requirements. eurasianjournals.com | Enhanced sampling techniques, more accurate force fields. |

Development of Novel In Vitro Assay Systems for Elucidating Unexplored Biological Interactions

The diverse biological activities reported for pyrazole derivatives, including anticancer, anti-inflammatory, and antimicrobial effects, underscore the need for sophisticated in vitro assay systems to fully characterize their mechanisms of action. researchgate.netnih.gov Currently, research heavily relies on established assays, such as cytotoxicity screening against cancer cell lines (e.g., MCF-7, A-549) and enzyme inhibition assays, particularly for targets like cyclin-dependent kinases (CDKs). researchgate.netnih.gov While valuable, these methods may not capture the full spectrum of a compound's biological interactions.

A significant challenge is to move beyond conventional targets and explore novel biological pathways. This requires the development of innovative assay platforms. For example, high-content screening (HCS) systems that use automated microscopy and image analysis can provide multiparametric data on a compound's effects on cellular morphology, protein localization, and organelle function. Phenotypic screening approaches, which identify compounds that produce a desired change in a cell or organism without prior knowledge of the target, can also uncover unexpected activities.

Future research should prioritize the development and implementation of these advanced assay systems. This includes creating cell-based models that more accurately mimic human diseases, such as 3D organoids and co-culture systems. Furthermore, chemoproteomics and thermal shift assays can be employed to identify the direct protein targets of pyrazolyl cyclohexanones within the cellular environment, providing a more comprehensive understanding of their polypharmacology and potential off-target effects.

Strategic Directions for Expanding the Structural Diversity of Pyrazolyl Cyclohexanones

Expanding the structural diversity of the pyrazolyl cyclohexanone (B45756) scaffold is paramount for discovering new derivatives with improved properties. The core structure offers multiple points for modification, including the pyrazole ring, the cyclohexanone ring, and the linkage between them. A key strategy for achieving this diversity is the use of multicomponent reactions (MCRs), which allow for the assembly of complex molecules from three or more simple starting materials in a single synthetic operation. mdpi.comnih.gov This approach is highly efficient for creating large libraries of analogues for biological screening. mdpi.com

Another powerful strategy involves the late-stage functionalization of the core structure. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, can be used to introduce a wide variety of substituents onto the pyrazole ring, provided a suitable handle like a halide or triflate is present. ktu.edu This allows for the targeted modification of lead compounds to optimize their activity and physicochemical properties. Furthermore, exploring the synthesis of fused and spirocyclic systems represents a promising direction for accessing novel chemical space. rsc.orgtandfonline.com Creating spiro-fused pyrazolones, for instance, introduces a rigid, three-dimensional architecture that can lead to enhanced binding affinity and selectivity for biological targets. rsc.org

Future efforts should focus on combining these strategies. For example, using MCRs to build a core structure that is already equipped with handles for subsequent late-stage functionalization could provide a highly flexible and efficient platform for generating structural diversity.

Investigation of Unexplored Reactivity Patterns and Chemical Transformations of the Core Structure

A deeper understanding of the fundamental reactivity of the 3-(1H-pyrazol-1-yl)cyclohexan-1-one core is essential for unlocking its full synthetic potential. The molecule contains multiple reactive sites, including the ketone of the cyclohexanone ring, the enolizable α-protons, and the pyrazole ring itself, which can act as a nucleophile or participate in cycloaddition reactions. nih.govsemanticscholar.org

The condensation of the ketone with various binucleophiles is a well-established reaction for related dicarbonyl compounds and represents a key area for exploration. semanticscholar.orgnih.gov Depending on the reaction conditions and the nature of the nucleophile (e.g., different hydrazines), it is possible to achieve chemo- and regioselective transformations, leading to the formation of novel fused heterocyclic systems like pyrazolo[4,3-c]pyridines. ktu.edunih.gov The direction of nucleophilic attack can often be switched by altering catalysts or temperature, offering a versatile method for generating different product classes from a single precursor. nih.gov

Future research should systematically investigate the reactivity of this core structure under a wide range of conditions. This includes exploring its participation in [3+2] cycloaddition reactions, tandem reactions for the synthesis of fused pyrazoles, and reactions with various electrophiles and nucleophiles to map out its chemical behavior. semanticscholar.orgnih.gov Uncovering novel transformations will not only provide access to new classes of compounds but also deepen our fundamental understanding of the chemistry of pyrazole-containing heterocycles.

Q & A

Q. What are the recommended synthetic routes for 3-(1H-pyrazol-1-yl)cyclohexan-1-one hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: A common approach involves pyrazole ring formation followed by cyclohexanone functionalization and hydrochloride salt precipitation . For example:

Pyrazole Synthesis : Use a Vilsmeier-Haack reaction (formylation) to generate substituted pyrazoles .

Cyclohexanone Alkylation : React the pyrazole derivative with cyclohexanone under basic conditions (e.g., K₂CO₃ in DMF) to form the 3-(pyrazol-1-yl)cyclohexan-1-one intermediate.

Salt Formation : Treat the free base with HCl in ethanol to precipitate the hydrochloride salt .

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to identify side products (e.g., over-alkylation).

- Adjust stoichiometry (e.g., 1.2:1 molar ratio of pyrazole to cyclohexanone) to minimize unreacted starting material.

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR (¹H/¹³C): Verify proton environments (e.g., pyrazole ring protons at δ 7.5–8.5 ppm, cyclohexanone carbonyl at ~208 ppm) .

- FTIR : Confirm carbonyl stretch (~1700 cm⁻¹) and hydrochloride salt formation (N-H stretches at 2500–3000 cm⁻¹) .

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .

- XRD : For crystal structure determination, use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles .

Q. What are the solubility profiles of this compound, and how do they impact experimental design?

Methodological Answer: The compound is moderately soluble in polar aprotic solvents (e.g., DMSO: ~10 mg/mL; DMF: ~10 mg/mL) but poorly soluble in aqueous buffers. For biological assays:

- Prepare stock solutions in DMSO and dilute in PBS (final DMSO ≤0.1% to avoid cytotoxicity) .

- For solubility challenges, consider sonication or heating (40–50°C) with inert gas purging to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies may arise from assay variability or impurity profiles . Mitigation strategies include:

- Standardized Assays : Use the MTT assay (Mosmann’s protocol) with controlled cell densities (e.g., 5,000–10,000 cells/well) and incubation times (48–72 hr) .

- Batch Comparison : Analyze multiple synthesis batches via HPLC-MS to correlate bioactivity with impurity levels (e.g., unreacted pyrazole or cyclohexanone derivatives) .

- Dose-Response Curves : Perform EC₅₀/IC₅₀ calculations across ≥3 independent experiments to ensure reproducibility .

Q. What computational methods are suitable for studying the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to pyrazole-recognizing targets (e.g., kinases). Validate with MD simulations (GROMACS) to assess binding stability .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Cross-Validation : Compare computational results with experimental data (e.g., IC₅₀ values, SPR binding kinetics) .

Q. How can hygroscopicity of the hydrochloride salt be managed during storage and handling?

Methodological Answer:

- Storage : Use desiccated containers (silica gel) at −20°C under argon to prevent moisture absorption .

- Handling : Perform weighing in a glovebox (<5% humidity) and pre-dry glassware at 120°C.

- Stability Monitoring : Conduct TGA (thermogravimetric analysis) to detect water content and XRPD to check for hydrate formation during long-term storage .

Q. What strategies are recommended for scaling up synthesis without compromising yield or purity?

Methodological Answer:

- Process Optimization : Use flow chemistry for pyrazole synthesis to enhance heat/mass transfer and reduce side reactions .

- Crystallization Control : Implement anti-solvent addition (e.g., diethyl ether) under controlled cooling rates to improve crystal size distribution and purity (>98%) .

- In-line Analytics : Employ PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.